molecular formula C12H11N3OS B2457816 N-phenyl-2-pyrimidin-2-ylsulfanylacetamide CAS No. 303793-59-1

N-phenyl-2-pyrimidin-2-ylsulfanylacetamide

Cat. No.: B2457816
CAS No.: 303793-59-1
M. Wt: 245.3
InChI Key: HZSCIMKDZKAHBR-UHFFFAOYSA-N
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Description

N-phenyl-2-pyrimidin-2-ylsulfanylacetamide is a complex chemical compound with the molecular formula C12H11N3OS and a molecular weight of 245.3

Mechanism of Action

Mode of Action

. They can interact with their targets and cause changes that lead to their observed effects. More research is needed to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory effects . The specific pathways affected by this compound and their downstream effects would require further investigation.

Preparation Methods

The synthesis of N-phenyl-2-pyrimidin-2-ylsulfanylacetamide typically involves the reaction of pyrimidine derivatives with phenylthioacetamide under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

N-phenyl-2-pyrimidin-2-ylsulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated that this compound may have anti-inflammatory and anti-fibrotic properties, making it a potential therapeutic agent for treating various diseases

    Industry: N-phenyl-2-pyrimidin-2-ylsulfanylacetamide is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-phenyl-2-pyrimidin-2-ylsulfanylacetamide can be compared with other similar compounds, such as:

    N-phenyl-2-pyridin-2-ylsulfanylacetamide: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.

    2-(Pyridin-2-yl) pyrimidine derivatives: These compounds have been studied for their anti-fibrotic and anti-inflammatory activities, similar to this compound.

This compound stands out due to its unique combination of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-phenyl-2-pyrimidin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3OS/c16-11(15-10-5-2-1-3-6-10)9-17-12-13-7-4-8-14-12/h1-8H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZSCIMKDZKAHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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